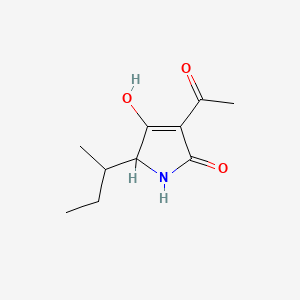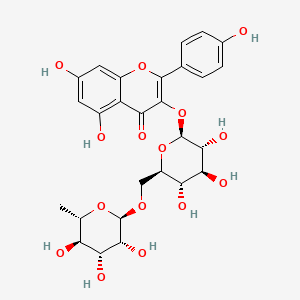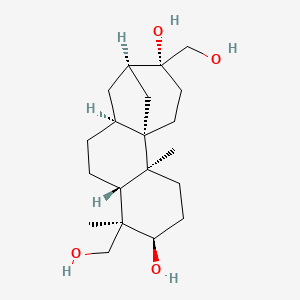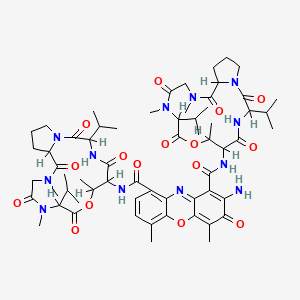
Tenuazonic acid
Übersicht
Beschreibung
Tenuazonic acid is a mycotoxin produced by various species of the genus Alternaria, including Alternaria alternata. It is a tetrameric acid known for its potent inhibitory effects on eukaryotic protein synthesis. This compound is ubiquitous in biological environments and has both phytotoxic and cytotoxic properties. This compound has been identified as one of the most toxic mycotoxins produced by Alternaria species .
Wissenschaftliche Forschungsanwendungen
Tenuazonsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung verwendet, um die Reaktivität von Tetramidsäuren und deren Derivaten zu untersuchen.
Biologie: Tenuazonsäure wird auf ihre inhibitorischen Wirkungen auf die Proteinsynthese in eukaryotischen Zellen untersucht, was sie zu einem wertvollen Werkzeug in der molekularbiologischen Forschung macht.
Medizin: Untersuchungen haben gezeigt, dass Tenuazonsäure aufgrund ihrer Anticholinesterase- und antioxidativen Eigenschaften das Potenzial als Antituberkulosemittel und als Multi-Target-Medikament zur Behandlung der Alzheimer-Krankheit hat
Industrie: Tenuazonsäure wird als Bioherbizid untersucht, da sie die Photosynthese in Pflanzen hemmen kann, insbesondere das Photosystem II
5. Wirkmechanismus
Tenuazonsäure entfaltet ihre Wirkung hauptsächlich durch die Hemmung der Proteinsynthese in eukaryotischen Zellen. Sie verhindert die Freisetzung neu synthetisierter Proteine aus dem Ribosom und stoppt so die Proteinproduktion. Diese Hemmung wird durch die Bindung von Tenuazonsäure an die ribosomalen Untereinheiten erreicht, wodurch die normale Funktion des Ribosoms gestört wird. Darüber hinaus hemmt Tenuazonsäure das Photosystem II in Pflanzen, indem es den Elektronenfluss blockiert, was zu einer verringerten Photosynthese führt .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tenuazonic acid typically involves the cyclization of amino acids or their derivatives. One common method includes the condensation of L-leucine with acetoacetic acid, followed by cyclization to form the tetramic acid structure. The reaction conditions often require acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound is generally achieved through fermentation processes using Alternaria species. The fungi are cultured under controlled conditions to maximize the yield of this compound. The extraction process involves the use of organic solvents such as ethyl acetate, followed by purification using chromatographic techniques .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Tenuazonsäure durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.
Häufige Reagenzien und Bedingungen:
Oxidation: Tenuazonsäure kann mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid unter sauren Bedingungen oxidiert werden.
Reduktion: Die Reduktion von Tenuazonsäure kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden.
Substitution: Substitutionsreaktionen beinhalten häufig Nukleophile wie Amine oder Alkohole, was zur Bildung von Derivaten der Tenuazonsäure führt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte oder reduzierte Formen der Tenuazonsäure sowie verschiedene substituierte Derivate, die die Kernstruktur der Tetramidsäure beibehalten .
Wirkmechanismus
Tenuazonic acid exerts its effects primarily by inhibiting protein synthesis in eukaryotic cells. It prevents the release of newly synthesized proteins from the ribosome, thereby halting protein production. This inhibition is achieved through the binding of this compound to the ribosomal subunits, disrupting the normal function of the ribosome. Additionally, this compound inhibits photosystem II in plants by blocking electron flow, leading to decreased photosynthesis .
Vergleich Mit ähnlichen Verbindungen
Tenuazonsäure wird oft mit anderen Mykotoxinen verglichen, die von Alternaria-Arten produziert werden, wie Alternariol, Altenuen und Tentoxin. Während all diese Verbindungen toxische Eigenschaften aufweisen, gilt Tenuazonsäure aufgrund ihrer starken inhibitorischen Wirkungen auf die Proteinsynthese und Photosynthese als die giftigste unter ihnen.
Ähnliche Verbindungen:
Alternariol: Ein weiteres Mykotoxin, das von Alternaria-Arten produziert wird, bekannt für seine genotoxischen und mutagenen Eigenschaften.
Altenuen: Ein Mykotoxin mit ähnlichen phytotoxischen Wirkungen, aber weniger potent als Tenuazonsäure.
Tentoxin: Ein Mykotoxin, das die Chloroplastenentwicklung in Pflanzen hemmt und als Herbizid verwendet wird
Die einzigartige Kombination aus hoher Toxizität und inhibitorischen Wirkungen auf die Proteinsynthese und Photosynthese von Tenuazonsäure unterscheidet sie von anderen ähnlichen Verbindungen, was sie zu einer Verbindung von großem Interesse in verschiedenen Forschungsbereichen macht.
Eigenschaften
IUPAC Name |
4-acetyl-2-butan-2-yl-3-hydroxy-1,2-dihydropyrrol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-4-5(2)8-9(13)7(6(3)12)10(14)11-8/h5,8,13H,4H2,1-3H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIZFXOZIQNICU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=C(C(=O)N1)C(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20926233 | |
| Record name | 4-Acetyl-2-(butan-2-yl)-5-hydroxy-1,2-dihydro-3H-pyrrol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20926233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tenuazonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036074 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
128892-49-9, 610-88-8 | |
| Record name | 4-Acetyl-2-(butan-2-yl)-5-hydroxy-1,2-dihydro-3H-pyrrol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20926233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Acetyl-5-sec-butyl-4-hydroxy-3-pyrrolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tenuazonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036074 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
74 - 75.5 °C | |
| Record name | Tenuazonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036074 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[(2R,3R,4S,5R,6S)-3-hydroxy-4,5,6-tris[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B7765624.png)


![5-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B7765655.png)

![(9b-hydroxy-6,6,9a-trimethyl-1-oxo-3,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl) (2E,4E)-6-oxohexa-2,4-dienoate](/img/structure/B7765668.png)


